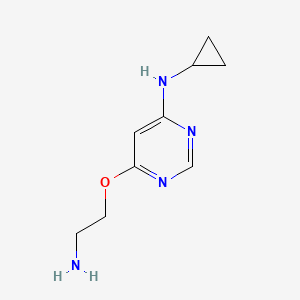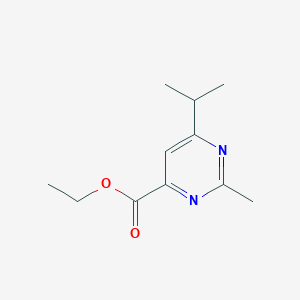![molecular formula C7H11F2N3 B1492258 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097978-06-6](/img/structure/B1492258.png)
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
Vue d'ensemble
Description
3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a synthetic organic compound characterized by a difluoromethyl group attached to a pyrazole ring, connected to a propan-1-amine moiety. Its unique structure makes it of significant interest in various scientific fields, including medicinal chemistry, materials science, and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine typically involves multi-step organic reactions. One of the common methods begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the propan-1-amine side chain. Reaction conditions generally include the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide, conducted under an inert atmosphere to prevent unwanted reactions.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve the use of automated reactors, continuous flow chemistry techniques, and robust purification methods such as crystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of more complex derivatives, while reduction can simplify its structure.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often require controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products: Major products of these reactions can vary, ranging from simple altered pyrazole derivatives to more complex structures with additional functional groups.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the construction of more complex molecules, facilitating the creation of novel materials and drugs.
Biology and Medicine: In medicinal chemistry, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is explored for its potential as a pharmacophore, serving as a foundation for designing new therapeutic agents. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug discovery.
Industry: Industrial applications include its use in the development of new materials with specific properties, such as advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action often involves the interaction of the compound with specific enzymes or receptors, modulating their activity. This can be achieved through various pathways, including inhibition of enzyme activity or receptor binding, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Comparable compounds include those with pyrazole rings and difluoromethyl groups, such as 3-[1-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine and 3-[1-(chloromethyl)-1H-pyrazol-4-yl]propan-1-amine.
Uniqueness: What sets 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine apart is its particular combination of structural elements, which offers a unique set of chemical reactivities and biological interactions, potentially leading to novel applications and enhanced efficacy in scientific research and industrial processes.
Propriétés
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)12-5-6(4-11-12)2-1-3-10/h4-5,7H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYYNLVRXNGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















